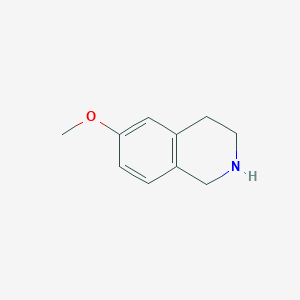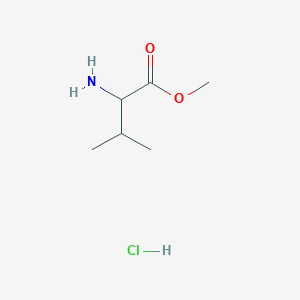
Natriumthiosulfat-Pentahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium thiosulfate (Na₂S₂O₃) is an inorganic compound commonly encountered as the white or colorless pentahydrate (Na₂S₂O₃·5H₂O). It readily dissolves in water and exhibits intriguing properties as both a reducing agent and a ligand .
Wirkmechanismus
Target of Action
Sodium thiosulfate pentahydrate (Na2S2O3·5H2O) is an inorganic compound that primarily targets cytochrome oxidase , a key enzyme in cellular respiration . It is also known to interact with hydrogen sulfide (H2S) , an endogenous signaling molecule .
Mode of Action
Sodium thiosulfate pentahydrate acts as a reducing agent and a ligand . It is a major oxidation product of hydrogen sulfide (H2S), and its interaction with H2S underpins many of its applications . In the context of cyanide poisoning, sodium thiosulfate pentahydrate aids in the detoxification of cyanide by converting it into thiocyanate, which is less toxic and can be excreted in urine .
Biochemical Pathways
Sodium thiosulfate pentahydrate is involved in the sulfide oxidation pathway . It is produced as a systemic metabolic intermediate derived from the amino acid cysteine, where it serves to protect against the depletion of reduced glutathione . It is also known to enhance endogenous enzymatic activity .
Pharmacokinetics
Sodium thiosulfate pentahydrate is rapidly degraded in the stomach, so it is normally administered through other routes, such as intravenous or topical . When used medicinally, it is virtually always in the form of its sodium salt .
Result of Action
The primary result of sodium thiosulfate pentahydrate’s action is the detoxification of harmful substances. For instance, it is used in the treatment of acute cyanide poisoning . It is also used to lessen the risk of ototoxicity and hearing loss in patients receiving the chemotherapy medication cisplatin . Furthermore, it has antioxidant and anti-inflammatory properties .
Action Environment
Sodium thiosulfate pentahydrate is a white solid that dissolves well in water . It is unstable as a powder unless maintained under dry conditions . Its solubility in water and its stability in various environmental conditions influence its action, efficacy, and stability . It is known to be mobile in the environment due to its water solubility .
Wissenschaftliche Forschungsanwendungen
Natriumthiosulfat findet Anwendung in:
Färbeindustrie: Es wandelt Farbstoffe um und spielt eine entscheidende Rolle bei der Textilfärbung.
Medizinische Anwendung: Es behandelt Cyanidvergiftungen und mildert Nebenwirkungen von Chemotherapie und Hämodialyse.
Wasseraufbereitung: Es reduziert den Chlorgehalt in Wasser, das in Schwimmbädern, Aquarien und Therapiezentren verwendet wird
5. Wirkmechanismus
Der genaue Mechanismus, durch den Natriumthiosulfat seine Wirkungen entfaltet, hängt vom Kontext ab. Bei Cyanidvergiftungen bildet es einen Komplex mit Cyanidionen und macht diese weniger giftig. In der Chemotherapie kann es vor Cisplatin-induzierter Ototoxizität schützen .
Vorbereitungsmethoden
a. Natriumsulfit-Verfahren:
- Natriumsulfit (Na₂SO₃) reagiert mit Schwefeldioxid (SO₂) Gas in einer alkalischen Lösung.
- Die resultierende Natriumthiosulfatlösung wird mit Natriumhydroxid (NaOH) neutralisiert, um Verunreinigungen zu entfernen.
- Nach der Filtration wird Schwefelpulver in heißer Natriumthiosulfatlösung gelöst, um die Reaktion abzuschließen.
- Weitere Reinigungsschritte umfassen Filtration, Entfernung von Verunreinigungen und Alkalibehandlung .
- Alkalimetallsulfide (z. B. Na₂S) reagieren mit Schwefel in einer wässrigen Lösung.
- Die Reaktion liefert Natriumthiosulfat, das isoliert und gereinigt werden kann .
Analyse Chemischer Reaktionen
Natriumthiosulfat beteiligt sich an verschiedenen Reaktionen:
Redoxreaktionen: Es wirkt als Reduktionsmittel und wandelt bestimmte Farbstoffe während des Färbevorgangs in ihre farblosen "Leukoform" um.
Neutralisationsreaktionen: Es neutralisiert Bleichlösungen, wodurch der pH-Wert mit flüssigen Indikatoren getestet werden kann.
Reaktion mit Brom: Natriumthiosulfat reagiert mit Brom und entfernt freies Brom aus Lösungen.
Cyanid-Entgiftung: Natriumthiosulfat wird zur Behandlung von Cyanidvergiftungen eingesetzt
Vergleich Mit ähnlichen Verbindungen
Natriumthiosulfat zeichnet sich durch seine einzigartige Kombination aus reduzierenden Eigenschaften, Ligandenverhalten und medizinischen Anwendungen aus. Ähnliche Verbindungen umfassen Thioschwefelsäure, Lithiumthiosulfat und Kaliumthiosulfat .
Eigenschaften
CAS-Nummer |
10102-17-7 |
|---|---|
Molekularformel |
H4NaO4S2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Na.H2O3S2.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
HBLWERCELPPGQF-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-]S(=O)(=S)[O-].[Na+].[Na+] |
Kanonische SMILES |
O.OS(=O)(=S)O.[Na] |
Color/Form |
POWDER COLORLESS MONOCLINIC CRYSTALS |
Dichte |
1.667 1.7 g/cm³ |
melting_point |
48.5 °C |
| 10102-17-7 | |
Physikalische Beschreibung |
Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |
Verwandte CAS-Nummern |
10102-17-7 (pentahydrate) 7772-98-7 (Parent) |
Löslichkeit |
PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |
Synonyme |
Thiosulfuric Acid (H2S2O3) Disodium Salt Pentahydrate; _x000B_Thiosulfuric Acid Disodium Salt Pentahydrate; _x000B_Disodium Thiosulfate Pentahydrate; _x000B_Disodium Thiosulphate Pentahydrate; Hypo_x000B_Sodium Thiosulfate (Na2S2O3) Pentahydrate |
Dampfdruck |
Vapor pressure at 20 °C: negligible |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


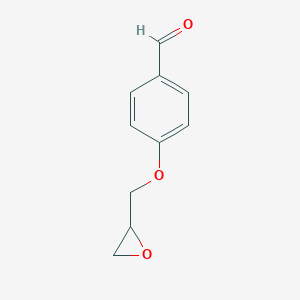

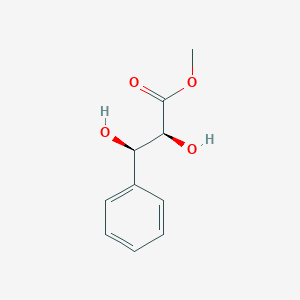
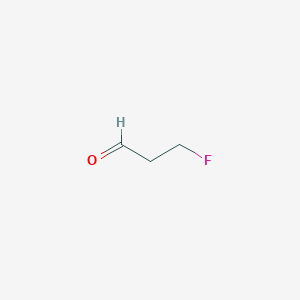
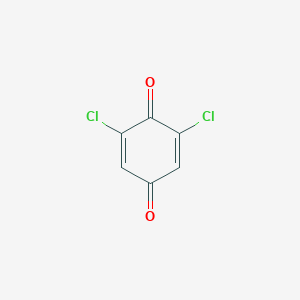
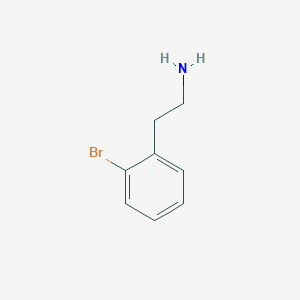
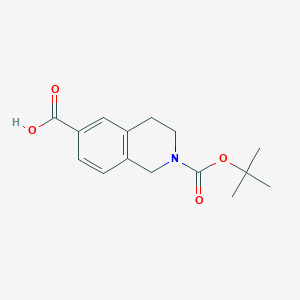
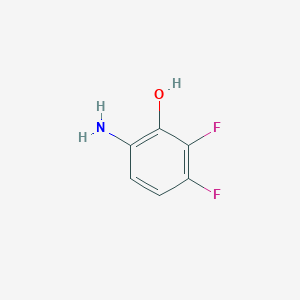

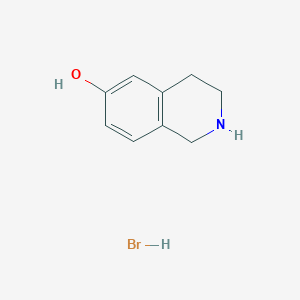
![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)
